Boc-3-(4-Biphenylyl)-D-alanine

説明

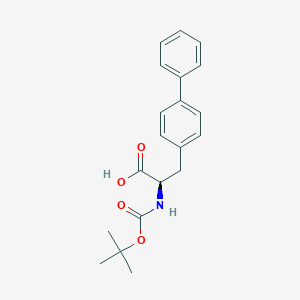

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVVKAUSAGHTSU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427078 | |

| Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128779-47-5 | |

| Record name | (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-4,4'-biphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-3-(4-Biphenylyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-(4-Biphenylyl)-D-alanine, also known as Boc-D-Bip-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a biphenyl moiety, offers the potential for introducing specific steric and hydrophobic interactions in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its stability under various reaction conditions and allows for controlled, stepwise peptide synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a D-alanine backbone with a 4-biphenylmethyl side chain and an N-terminal Boc protecting group.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(biphenyl-4-yl)propanoic acid | |

| Synonyms | Boc-D-Bip-OH, N-Boc-3-(4-biphenylyl)-D-alanine, Boc-D-4-phenylphenylalanine | [1][2] |

| CAS Number | 128779-47-5 | [1][2] |

| Molecular Formula | C₂₀H₂₃NO₄ | [3][4] |

| Molecular Weight | 341.41 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 154-159 °C (for the related compound Boc-3,3-diphenyl-D-alanine) | [3] |

| Solubility | Generally soluble in common organic solvents such as DMF, DCM, and methanol.[5][6] | |

| Storage | Store at 2-8°C | [3] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following data for structurally similar compounds can be used for characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and data from related compounds, the following proton and carbon NMR chemical shifts are predicted.[7][8][9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc (t-butyl) | ~1.4 | ~28.5 |

| Boc (quaternary C) | - | ~80.0 |

| Boc (C=O) | - | ~155.0 |

| α-CH | ~4.5 | ~55.0 |

| β-CH₂ | ~3.1 | ~37.0 |

| Biphenyl C-H | ~7.3 - 7.6 | ~127.0 - 129.0 |

| Biphenyl C (quaternary) | - | ~139.0 - 141.0 |

| Carboxyl C=O | - | ~175.0 |

3.2. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 342.17.[10] Common fragmentation patterns for Boc-protected amino acids involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).[10]

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.[11][12][13][14]

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=O (Carbamate) | Stretching | 1700 - 1670 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1300 - 1000 |

Experimental Protocols

4.1. Synthesis of this compound

A general method for the synthesis of N-Boc-biphenylalanine derivatives involves a multi-step process starting from a biphenylcarboxaldehyde.[15]

4.1.1. Synthesis Workflow

References

- 1. This compound|CAS 128779-47-5 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uwec.edu [chem.uwec.edu]

- 15. CN104725279A - Preparation method of N-Boc-biphenyl alanine derivative - Google Patents [patents.google.com]

Boc-3-(4-Biphenylyl)-D-alanine molecular structure and weight

An In-depth Technical Guide to Boc-3-(4-Biphenylyl)-D-alanine

Introduction

This compound, also known as BOC-D-4,4'-biphenylalanine, is a protected, non-proteinogenic amino acid. It serves as a critical chiral building block in organic synthesis and medicinal chemistry.[1] Its structure incorporates a biphenyl group, which is significant for creating interactions with aromatic binding sites in biological targets, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This Boc group is stable in basic conditions but can be easily removed under mild acidic conditions, making the compound a valuable intermediate in multi-step syntheses, including Solid-Phase Peptide Synthesis (SPPS).[1] The D-alanine configuration is particularly relevant for studying bacterial cell wall biosynthesis, as D-amino acids are key components of peptidoglycan.[1]

Core Properties and Data

The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.41 g/mol |

| CAS Number | 128779-47-5 |

| Appearance | White crystalline powder |

| Purity | ≥98% |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| Topological Polar Surface Area | 75.63 Ų |

| Storage Temperature | Store at room temperature or -20°C |

Molecular Structure

The molecular structure of this compound consists of a central D-alanine core. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is a 4-biphenylylmethyl group.

Caption: 2D molecular structure of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics for pharmaceutical research.[4]

-

Peptide Synthesis : It is primarily used in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group prevents the amine from reacting out of turn, allowing for the controlled, sequential addition of amino acids to build a peptide chain.[5][6] The biphenyl side chain can introduce specific structural constraints and potential π-π stacking interactions, which can be crucial for the biological activity of the resulting peptide.

-

Drug Development : The incorporation of this unnatural amino acid can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved stability, and altered receptor binding affinity.[4][7] These modifications are critical in designing novel therapeutics, particularly in fields like oncology and neurology where specific peptide sequences are needed for targeted action.[4][5]

Experimental Protocols

The following is a generalized protocol for the use of this compound in manual Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Objective: To incorporate this compound into a growing peptide chain on a solid support resin.

Materials:

-

This compound

-

MBHA (4-methylbenzhydrylamine) or similar resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt) or equivalent

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., p-cresol)

-

Anhydrous Hydrogen Fluoride (HF) for cleavage

Procedure:

-

Resin Preparation: The solid support resin (e.g., MBHA resin) is swelled in a suitable solvent like Dichloromethane (DCM) in a reaction vessel.

-

Boc-Group Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treating it with a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA). This exposes a free amine group for the next coupling step.

-

Washing and Neutralization: The resin is thoroughly washed with DCM and DMF to remove residual TFA and cleaved Boc groups. The resin is then neutralized with a base, such as 10% Diisopropylethylamine (DIEA) in DMF.

-

Amino Acid Activation: In a separate container, this compound (typically 2-4 equivalents) is dissolved in DMF. A coupling reagent like DIC and an additive like HOBt are added to activate the carboxylic acid group of the amino acid, forming an active ester.[8]

-

Coupling: The activated amino acid solution is added to the reaction vessel containing the resin. The vessel is agitated for a set period (e.g., 1-3 hours) to allow the coupling reaction to proceed to completion.[8]

-

Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain assembly is complete, the final N-terminal Boc group is removed. The peptide is then cleaved from the resin support. This is often achieved by treatment with a strong acid like anhydrous Hydrogen Fluoride (HF), typically with scavengers added to protect sensitive amino acid side chains.[8]

-

Purification: The cleaved crude peptide is precipitated, washed (e.g., with cold diethyl ether), and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

References

- 1. This compound|CAS 128779-47-5 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Boc-D-4,4'-biphenylalanine | C20H23NO4 | CID 7019133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. BOC-D-Alanine - Natural Micron Pharm Tech [nmpharmtech.com]

- 8. rsc.org [rsc.org]

The Role of Boc-3-(4-Biphenylyl)-D-alanine in Advanced Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-(4-Biphenylyl)-D-alanine, a non-proteinogenic, protected amino acid, serves as a critical chiral building block in the field of medicinal chemistry and drug discovery. Its unique structural features—a bulky biphenyl side chain and a D-configuration—are strategically employed to enhance the therapeutic properties of synthetic peptides. The incorporation of this unnatural amino acid can lead to peptides with increased metabolic stability, improved receptor affinity and selectivity, and tailored pharmacological profiles. This technical guide provides an in-depth overview of the applications of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain. The D-configuration of the alanine backbone confers resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids, thus prolonging the in vivo half-life of the resulting peptide. The biphenyl moiety provides a large, hydrophobic surface that can engage in favorable pi-pi stacking and hydrophobic interactions within receptor binding pockets, often leading to enhanced potency and selectivity.

Core Applications in Research

The primary application of this compound lies in the synthesis of bioactive peptides and peptidomimetics for therapeutic development. Research has demonstrated its utility in creating potent and selective ligands for various biological targets.

Dopamine Transporter (DAT) Inhibitors

One of the notable applications of incorporating 4,4'-biphenylalanine (Bip) is in the development of peptidic inhibitors of the dopamine transporter (DAT). The substitution of natural amino acids with Bip has been shown to induce a bioactive β-turn conformation, leading to potent DAT inhibition.[1] These inhibitors are valuable tools for studying the neurobiology of dopamine signaling and have potential therapeutic applications in conditions such as ADHD and depression.

Modulation of Protein-Protein Interactions

The biphenyl side chain can be used to disrupt or stabilize protein-protein interactions. For instance, peptides containing L-4,4'-biphenylalanine have been synthesized to probe the interaction between the Hepatitis C virus (HCV) NS5A protein and the human chaperone protein HSP70.[2] Although in this specific study the biphenylalanine-containing peptides showed decreased efficacy compared to other analogs, it highlights the role of this amino acid in exploring the chemical space of protein-protein interaction inhibitors.[2]

Development of Receptor Antagonists

The incorporation of 4-biphenylalanine has also been explored in the development of receptor antagonists. In a study on Interleukin-11 (IL-11) antagonists, analogues containing 4-biphenylalanine were synthesized and evaluated.[3] While these specific analogues displayed weaker activity, this line of research demonstrates the use of this unnatural amino acid in structure-activity relationship (SAR) studies to fine-tune the properties of peptide-based therapeutics.[3]

Data Presentation

The following tables summarize the quantitative data from studies incorporating 4,4'-biphenylalanine (Bip) into bioactive peptides.

| Peptide Sequence | Modification | Target | Assay | IC50 (nM) | Reference |

| Ac-Tyr-Bip-Thr-Pro-Lys-Thr-Gly-NH2 | Replacement of Phe with Bip | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 250 | [1] |

| Ac-Tyr-Bip(O-Bzl)-Thr-Pro-Lys-Thr-Gly-NH2 | Benzylation of Bip | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 200 | [1] |

| Ac-Tyr-Bip-Thr(O-Bzl)-Pro-Lys-Thr-Gly-NH2 | Benzylation of Thr | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 25 | [1] |

| Ac-Tyr-Bip-Thr(O-Bzl)-Pro-Thr(O-Bzl)-Gly-NH2 | Deletion of Lys | Dopamine Transporter (DAT) | [3H]-Dopamine Uptake | 5 | [1] |

Experimental Protocols

The synthesis of peptides containing this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on the Boc/Bzl protection strategy.

Protocol 1: Boc-based Solid-Phase Peptide Synthesis (SPPS)

1. Resin Selection and Swelling:

-

Select an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

-

Place the resin in a reaction vessel and swell in dichloromethane (DCM) for 30-60 minutes.

2. First Amino Acid Coupling:

-

Dissolve the Boc-protected C-terminal amino acid and a coupling agent (e.g., DCC, HBTU) in a mixture of DCM and N,N-dimethylformamide (DMF).

-

Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF.

3. Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM to remove excess TFA.

4. Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the N-terminus of the peptide-resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Wash the resin with DCM.

5. Subsequent Amino Acid Couplings (incorporating this compound):

-

Dissolve this compound and a coupling agent in a suitable solvent (e.g., DCM/DMF).

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction for completeness using a qualitative test (e.g., ninhydrin test).

-

Wash the resin extensively with DMF and DCM.

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, dry the peptide-resin under vacuum.

-

Treat the resin with anhydrous hydrogen fluoride (HF) or another strong acid cocktail (e.g., TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups. Scavengers such as anisole or thioanisole should be included to prevent side reactions.

-

Precipitate the crude peptide in cold diethyl ether.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and confirm its purity by analytical HPLC.

Signaling Pathways and Experimental Workflows

The incorporation of this compound into peptides can influence various signaling pathways by modulating the function of their target proteins.

Dopamine Transporter (DAT) Inhibition Workflow

Peptides containing 4,4'-biphenylalanine that act as DAT inhibitors competitively block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.

General Experimental Workflow for Peptide Synthesis and Evaluation

The development of novel bioactive peptides incorporating unnatural amino acids follows a structured workflow from synthesis to biological characterization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides with enhanced therapeutic potential. Its strategic incorporation allows for the fine-tuning of peptide properties, leading to improved stability, potency, and selectivity. The examples provided in dopamine transporter inhibition highlight its potential in neuroscience research and drug development. While its application in other therapeutic areas is still under exploration, the principles of its use in peptide design and synthesis are broadly applicable. Continued research utilizing this and other unnatural amino acids will undoubtedly expand the landscape of peptide-based therapeutics.

References

A Technical Guide to the Discovery and Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, represent a cornerstone of modern chemical biology and drug discovery.[1] These amino acids, not found among the 20 naturally encoded building blocks of proteins, offer a powerful toolkit for modifying protein structure and function, enhancing therapeutic properties, and probing complex biological processes.[][3] Their introduction into peptides and proteins can significantly improve stability, potency, and bioavailability.[4] This guide provides an in-depth overview of the discovery, synthesis, and incorporation of UAAs, with a focus on the methodologies and quantitative data essential for researchers in the field.

Discovery and Historical Context

The concept of expanding the genetic code emerged from the desire to overcome the chemical limitations of the 20 canonical amino acids.[5] Early work demonstrated that certain amino acid analogs could be misincorporated into proteins by the cell's natural machinery.[6] However, the breakthrough came with the development of methods for the site-specific incorporation of UAAs.[6] This was first achieved in vitro by Schultz and coworkers, who repurposed a stop codon (UAG, or "amber") to encode a UAA.[5][6] This seminal work required the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, which functions independently of the host cell's endogenous translational machinery.[7][8]

To be effective, this orthogonal pair must meet several criteria[7][8]:

-

The orthogonal aaRS (O-aaRS) must not charge any endogenous tRNAs with an amino acid.

-

The orthogonal tRNA (O-tRNA) must not be charged by any endogenous synthetases.

-

The O-aaRS must exclusively charge its cognate O-tRNA with the desired UAA.

The development of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (Mj-tRNATyr) as a robust orthogonal pair for use in E. coli was a major milestone, paving the way for the incorporation of over 200 different UAAs into proteins.[9][10]

Synthesis of Unnatural Amino Acids

The availability of UAAs is a prerequisite for their use. They can be produced through chemical synthesis or, increasingly, through engineered biological pathways.

2.1 Chemical Synthesis A variety of methods have been developed for the chemical synthesis of UAAs.[1] Classical approaches like the Strecker synthesis have been updated with asymmetric and catalytic versions, though they can suffer from the use of toxic reagents.[11] Modern methods focus on efficiency, stereocontrol, and functional group tolerance.[11] Recent advances include[1][11]:

-

Petasis Borono-Mannich Reaction: A versatile method for creating a wide range of α-amino acids.

-

Asymmetric Synthesis: Utilizes chiral catalysts to produce enantiomerically pure UAAs, which is critical as biological systems are highly stereospecific.[3][12]

-

Decarboxylative Cross-Coupling: An electrocatalytic method that uses derivatives of common amino acids like glutamate and aspartate as starting materials to synthesize complex UAAs.[11]

-

Light-Mediated Protocols: Employ radical decarboxylative processes under mild conditions, showing high functional group tolerance.[1]

2.2 Biological Synthesis Metabolic engineering allows for the creation of new or re-engineered pathways in microorganisms like E. coli to produce UAAs.[1][13] This approach can be cost-effective and environmentally friendly. Researchers have successfully engineered bacteria to synthesize UAAs containing rare functional groups, such as the nitro group, and then incorporate them into target proteins within the same organism.[13][14]

Methodologies for UAA Incorporation into Proteins

The site-specific incorporation of UAAs into a growing polypeptide chain is primarily achieved by hijacking the cell's translational apparatus through genetic code expansion.

3.1 Stop Codon Suppression The most established method for incorporating UAAs is stop codon suppression, also known as nonsense suppression.[9][15] This technique reassigns one of the three stop codons—typically the UAG (amber) codon because it is the least used in many organisms like E. coli—to encode the UAA.[9][16]

The core components of this system are:

-

An orthogonal aaRS/tRNA pair: As described earlier, this pair works in parallel to the host's machinery without cross-reactivity.[7] The most commonly used pairs are derived from the TyrRS/tRNATyr system of M. jannaschii and the PylRS/tRNAPyl system.[7][8]

-

A suppressor tRNA: The anticodon of the O-tRNA is mutated to recognize the stop codon (e.g., CUA for the UAG codon).[6]

-

A gene of interest: The gene encoding the target protein is mutated to introduce a stop codon at the desired site of UAA incorporation.

When the UAA is supplied in the growth medium, the O-aaRS charges the suppressor O-tRNA with the UAA. The ribosome then reads the in-frame stop codon and, instead of terminating translation, incorporates the UAA delivered by the charged suppressor tRNA, resulting in a full-length protein containing the UAA at a specific position.[9][17]

3.2 Frameshift Suppression To incorporate multiple, distinct UAAs into a single protein, more codons are needed. Frameshift suppression utilizes quadruplet (or even quintuplet) codons to encode UAAs.[9][15] This is achieved with an engineered tRNA that has an expanded anticodon loop capable of recognizing a four-base codon. This method has been successfully demonstrated in vitro and in vivo, allowing for the simultaneous incorporation of two or three different UAAs into one protein.[15]

Quantitative Data on UAA Incorporation

The efficiency of UAA incorporation is a critical parameter for any application. It is influenced by several factors, including the competition between the suppressor tRNA and the cell's release factors (which terminate translation at stop codons), the expression levels of the orthogonal components, and the concentration of the UAA.[9][18]

Table 1: Factors Influencing UAA Incorporation Efficiency

| Factor | Description | Impact on Efficiency |

| Release Factor Competition | Endogenous release factors (e.g., RF1 in E. coli) compete with the suppressor tRNA to bind to the stop codon.[9] | High competition leads to premature termination and lower yields of the full-length UAA-containing protein. Using RF1-knockout strains can significantly improve efficiency.[16] |

| Orthogonal System Expression | The expression levels of the O-aaRS and O-tRNA must be optimized. | Increasing the copy number of the suppressor tRNA can increase protein yields.[18][19] The ratio of plasmids expressing the target protein and the orthogonal components is also crucial.[20] |

| UAA Concentration | The intracellular concentration of the UAA must be sufficient for the O-aaRS to function effectively. | Optimal concentrations typically range from 50 µM to 400 µM in mammalian cells.[20] |

| Codon Context | The bases surrounding the target codon can influence suppression efficiency. | Certain sequence contexts can enhance or reduce read-through. |

| Host Organism | The choice of expression system (E. coli, yeast, mammalian cells, cell-free) affects overall yield and fidelity.[9][21] | Cell-free protein synthesis (CFPS) systems can achieve high yields (e.g., ~1 mg/mL) and avoid issues of cell membrane permeability and toxicity.[22][23][24] |

Table 2: Reported UAA Incorporation Yields and Efficiencies

| UAA System | Expression Host | Target Protein | Reported Yield/Efficiency | Reference |

| MjTyrRS/tRNATyr | E. coli | Dihydrofolate Reductase | >99% fidelity | [10] |

| PylRS/tRNAPyl | Mammalian Cells | eGFP | Up to 43% of control (for 3 sites) | [18] |

| MjTyrRS/tRNATyr | E. coli CFPS | sfGFP | ~1 mg/mL | [22][23] |

| AzF Incorporation | HEK293 Cells | eGFP | Optimized at 50-400 µM AzF | [20] |

Visualizing the Workflow and Mechanisms

Understanding the logical flow of discovering and utilizing UAAs is crucial for researchers. The following diagrams illustrate the key processes.

Caption: General workflow for UAA discovery, synthesis, and incorporation.

Caption: Mechanism of UAA incorporation via stop codon suppression.

Detailed Experimental Protocols

Providing robust and reproducible protocols is essential for researchers. Below is a generalized protocol for the incorporation of a UAA, such as p-azidophenylalanine (pAzF), into a recombinant protein in E. coli.

Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

Objective: To express a target protein containing pAzF at a specific site encoded by an amber (TAG) codon.

Materials:

-

E. coli strain (e.g., BL21(DE3)).

-

Expression plasmid for the target gene containing a TAG codon at the desired position and an appropriate antibiotic resistance gene (e.g., ampicillin).

-

Plasmid for the orthogonal pair, such as pEVOL-p-AzF, which encodes the evolved MjTyrRS specific for pAzF and its cognate suppressor tRNA. This plasmid typically carries a different antibiotic resistance (e.g., chloramphenicol).

-

p-Azido-L-phenylalanine (pAzF) powder.

-

LB medium and LB-agar plates.

-

Ampicillin and Chloramphenicol.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing target protein expression.

-

L-arabinose for inducing the expression of the orthogonal synthetase.

Methodology:

-

Plasmid Transformation:

-

Co-transform the E. coli BL21(DE3) cells with the plasmid containing your target gene and the pEVOL-p-AzF plasmid.

-

Plate the transformed cells on an LB-agar plate containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol.

-

Incubate overnight at 37°C.

-

-

Starter Culture:

-

Select a single colony and inoculate it into 10-20 mL of LB medium containing both antibiotics.

-

Grow the culture overnight at 37°C in a shaking incubator.

-

-

Protein Expression:

-

The next day, inoculate 1 L of fresh LB medium (containing both antibiotics) with the overnight starter culture.

-

Add pAzF to the culture to a final concentration of 0.5-1 mM.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[25]

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[25]

-

Reduce the temperature to 30°C and continue shaking overnight.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

-

Verification of Incorporation:

-

Confirm the expression of the full-length protein using SDS-PAGE and Western blotting.

-

Verify the precise mass of the purified protein, and thus the successful incorporation of pAzF, using mass spectrometry (e.g., ESI-MS).

-

Applications in Drug Discovery and Research

The ability to install novel chemical functionalities into proteins has profound implications for science and medicine.

-

Drug Development: UAAs are used to enhance the therapeutic properties of peptides and proteins, such as increasing their stability against enzymatic degradation or improving their binding affinity.[][4][26] They are critical components in many pharmaceuticals and developmental drugs.[27]

-

Antibody-Drug Conjugates (ADCs): UAAs with bioorthogonal handles (e.g., azides or alkynes) allow for the precise, site-specific attachment of cytotoxic drugs to antibodies, creating more homogenous and effective ADCs for cancer therapy.[]

-

Probing Biological Systems: UAAs can serve as biophysical probes.[28] For example, incorporating photo-cross-linking UAAs allows for the identification of protein-protein interactions within a living cell.[29] Fluorescent UAAs can be used to track protein localization and dynamics in real time.[]

-

Studying Signaling Pathways: By replacing a key amino acid in a signaling protein with a UAA that mimics a post-translational modification (e.g., phosphorylation), researchers can constitutively activate or deactivate a pathway to dissect its function.[3]

The discovery and implementation of unnatural amino acids have fundamentally expanded the capabilities of protein engineering and drug discovery. The methodologies for their synthesis and site-specific incorporation are now robust and widely accessible, enabling researchers to tailor proteins with unprecedented precision. As these technologies continue to evolve, UAAs will undoubtedly play an increasingly vital role in developing novel therapeutics, advanced biomaterials, and a deeper understanding of biology itself.

References

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. Recent Advances in the Synthesis of Unnatural α-Amino Acids: Ingenta Connect [ingentaconnect.com]

- 4. mdpi.com [mdpi.com]

- 5. badran.scripps.edu [badran.scripps.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 12. researchgate.net [researchgate.net]

- 13. sciencedaily.com [sciencedaily.com]

- 14. scitechdaily.com [scitechdaily.com]

- 15. pnas.org [pnas.org]

- 16. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 20. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 24. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System | MDPI [mdpi.com]

- 25. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Unnatural amino acids in drug discovery | Semantic Scholar [semanticscholar.org]

- 28. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 29. quora.com [quora.com]

The Mirror Image Advantage: A Technical Guide to the Role of D-Amino Acids in Enhancing Peptide Stability and Function

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the proteinogenic L-amino acids. This technical guide provides an in-depth exploration of the role of D-amino acids in augmenting peptide stability and modulating their biological function, offering valuable insights for the design and development of next-generation peptide-based therapeutics.

Enhanced Proteolytic Resistance and Pharmacokinetic Profile

The substitution of L-amino acids with their D-counterparts is a cornerstone of modern peptide drug design, primarily owing to the remarkable increase in resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, are stereospecific and preferentially recognize substrates composed of L-amino acids. The introduction of D-amino acids disrupts this recognition, rendering the peptide bonds significantly less susceptible to hydrolysis.[3][4] This enhanced stability translates directly to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[3][5]

Quantitative Impact on Peptide Half-Life

The following table summarizes the quantitative improvements in peptide half-life observed upon D-amino acid substitution in various studies.

| Peptide | Modification | Half-life (L-form) | Half-life (D-form/modified) | Fold Increase | Analytical Method | Reference(s) |

| VH434 | All L-amino acids | 1.16 hours | 3.03 hours (VH445 with D-amino acids) | 2.6 | Not Specified | [6] |

| Angiotensin-(1-7) | Unmodified | ~9 minutes | 135 minutes (N-terminal acetylation and C-terminal amidation) | 15 | Not Specified | [6] |

| R4F4 | Linear L-peptide | Decreased efficacy in serum | Significantly improved resistance (D-R4F4) | Not Quantified | Not Specified | [7] |

| mB27 | All-L amino acid peptide | 2-6 minutes (expected) | 36 minutes | ~6-18 | Not Specified | [5] |

| Tam-labeled peptide 2 | Tam-labeled | 3.2 hours (in human plasma) | Not Applicable | - | Not Specified | [8] |

| Tam-labeled peptide 1 | Tam-labeled | 43.5 hours (in human plasma) | Not Applicable | - | Not Specified | [8] |

Table 1: Enhancement of Peptide Half-life with D-Amino Acid Substitution and Other Modifications.

Impact on Receptor Binding and Biological Activity

While the primary benefit of D-amino acid incorporation is enhanced stability, its effect on biological activity must be carefully considered. In some instances, replacing L-amino acids with their D-enantiomers can lead to a reduction or complete loss of activity if the specific stereochemistry of the side chain is critical for receptor interaction.[9] However, strategic placement of D-amino acids, often at the termini or in regions not directly involved in receptor binding, can preserve or even enhance activity.[5][10] Furthermore, the design of retro-inverso peptides, which are composed entirely of D-amino acids in a reversed sequence, can sometimes mimic the bioactivity of the parent L-peptide while exhibiting superior stability.[4][9][11][12][13]

| Peptide/Analog | Target | Binding Affinity (Kd) / Activity (IC50/EC50) | Analytical Method | Reference(s) |

| PMIγ (D-peptide) | MDM2 | Kd = 52.8 nM | Fluorescence Polarization | [14] |

| D-peptide drug conjugates | COX-2 | Improved selectivity over COX-1 | Experimental IC50 | [15] |

| RI-PTH(1-11) | PTH type-I receptor | Reduced biological activity | Not Specified | [9] |

| D-serine | NMDA Receptor | Acts as a co-agonist | Electrophysiology | [1][16][17][18] |

| D-aspartate | NMDA Receptor | Acts as an agonist | Not Specified | [19][20][21][22][23] |

Table 2: Receptor Binding and Activity of D-Amino Acid-Containing Peptides and Analogs.

Experimental Protocols

In Vitro Peptide Stability Assay (HPLC-Based)

This protocol outlines a general method for assessing the stability of a peptide in biological matrices like plasma or serum using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Human or animal plasma/serum

-

Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile)

-

Incubator (37°C)

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210-220 nm)

Procedure:

-

Preparation: Pre-warm the plasma/serum to 37°C. Prepare a working solution of the test peptide.

-

Incubation: Spike the test peptide into the plasma/serum at a final concentration (e.g., 10-100 µg/mL).

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

-

Quenching: Immediately add the quenching solution to the aliquot to precipitate proteins and stop enzymatic degradation.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

-

Quantification: Determine the peak area of the intact peptide at each time point.

-

Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) can be determined by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.[8][24][25]

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol provides a general overview of the steps involved in synthesizing a peptide containing D-amino acids using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Solid support resin (e.g., Rink Amide resin)

-

Fmoc-protected L- and D-amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin (if necessary) using the deprotection reagent.

-

Wash the resin thoroughly.

-

Activate the carboxyl group of the first Fmoc-protected amino acid (L or D) using the coupling reagent and base.

-

Add the activated amino acid to the resin and shake to facilitate coupling.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation (Iterative Cycles):

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with the deprotection reagent.

-

Washing: Wash the resin thoroughly.

-

Coupling: Activate and couple the next Fmoc-protected amino acid (L or D) as described above.

-

Washing: Wash the resin.

-

Repeat these steps for each amino acid in the sequence.[26][27][28][29]

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold ether.

-

Purify the peptide using preparative RP-HPLC.

-

Characterize the final product by mass spectrometry to confirm its identity and purity.

-

In Vivo Pharmacokinetic Study

This protocol describes a general procedure for determining the pharmacokinetic profile of a peptide in an animal model.

Materials:

-

Test peptide

-

Animal model (e.g., mice, rats)

-

Dosing vehicles (e.g., saline)

-

Blood collection supplies (e.g., EDTA tubes, syringes)

-

Centrifuge

-

Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing: Administer the test peptide to the animals via the desired route (e.g., intravenous, subcutaneous).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Processing: Process the plasma samples to extract the peptide and remove interfering substances. This often involves protein precipitation.

-

Quantification: Analyze the processed plasma samples using a validated LC-MS/MS method to determine the concentration of the peptide at each time point.

-

Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[30][31][32]

Signaling Pathways and Functional Roles

D-amino acids are not merely tools for enhancing peptide stability; they also play crucial roles as signaling molecules, particularly in the nervous and endocrine systems.

D-Serine and the NMDA Receptor Signaling Pathway

D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][16][17][33] It binds to the Glycine-binding site on the GluN1 subunit of the NMDA receptor, and its presence is essential for glutamate-mediated channel opening and subsequent calcium influx.

D-Aspartate in Neuroendocrine Signaling

D-aspartate is another endogenous D-amino acid that functions as a signaling molecule in the nervous and neuroendocrine systems.[19][20][21][22] It has been shown to act as an agonist at the NMDA receptor and is involved in the regulation of hormone synthesis and release.[21][22][23]

Retro-Inverso Peptides: A Mirror Image Approach to Stability

Retro-inverso peptides are a unique class of peptidomimetics designed to be resistant to proteolysis while maintaining the side-chain topology of the parent L-peptide.[9][12] This is achieved by reversing the sequence of the peptide and inverting the chirality of each amino acid from L to D.[4][12] The resulting peptide has a reversed backbone direction but presents its side chains in a similar spatial orientation to the original peptide, potentially allowing it to interact with the same biological target.

Conclusion

The incorporation of D-amino acids represents a powerful and versatile strategy in peptide drug discovery. It offers a robust solution to the challenge of proteolytic instability, leading to significantly improved pharmacokinetic profiles. Furthermore, the discovery of endogenous D-amino acids as key signaling molecules has opened new avenues for therapeutic intervention. A thorough understanding of the principles outlined in this guide, from quantitative effects on stability to detailed experimental protocols and the nuances of functional mimicry, is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of D-amino acid-containing peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mimicry of native peptide antigens by the corresponding retro-inverso analogs is dependent on their intrinsic structure and interaction propensities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retro Inverso Peptides [biosyn.com]

- 13. Mimicry of viral epitopes with retro-inverso peptides of increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. archives.ijper.org [archives.ijper.org]

- 26. peptide.com [peptide.com]

- 27. biomatik.com [biomatik.com]

- 28. bachem.com [bachem.com]

- 29. solid phase peptide synthesis [biosyn.com]

- 30. benchchem.com [benchchem.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. drugtargetreview.com [drugtargetreview.com]

- 33. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biphenyl Moiety: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety, a seemingly simple structural motif composed of two interconnected phenyl rings, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of therapeutic agents, from blockbuster anti-hypertensives to cutting-edge cancer therapies, is a testament to its remarkable versatility and significance. This technical guide delves into the core attributes of the biphenyl scaffold, providing a comprehensive overview of its physicochemical properties, its role as a privileged structure, and its diverse applications in drug design. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to harness the full potential of this remarkable chemical entity.

Physicochemical Properties and Privileged Status

The biphenyl unit's unique three-dimensional structure and electronic characteristics are central to its success in drug design. The rotational flexibility around the central carbon-carbon bond allows the two phenyl rings to adopt various conformations, from planar to highly twisted. This conformational adaptability enables biphenyl-containing molecules to effectively bind to a wide range of biological targets with high affinity and specificity.

Furthermore, the biphenyl scaffold is considered a "privileged structure," a concept that describes molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a sign of non-specificity but rather an indication of the scaffold's inherent ability to present functional groups in a spatially advantageous manner for molecular recognition. The lipophilic nature of the biphenyl core also contributes to favorable pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability.

Therapeutic Applications of the Biphenyl Moiety

The biphenyl scaffold is a recurring theme across a multitude of therapeutic areas, demonstrating its broad utility in addressing diverse medical needs.

Antihypertensive Agents: The "Sartans"

A prominent class of drugs that feature the biphenyl moiety are the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, including Losartan, Valsartan, and Candesartan, are mainstays in the treatment of hypertension and heart failure. The biphenyl-tetrazole group is a key pharmacophore in these molecules, with the biphenyl portion serving to correctly position the acidic tetrazole ring for optimal interaction with the AT1 receptor.

Anti-inflammatory Drugs

Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a biphenyl structure. For instance, Flurbiprofen, a phenylalkanoic acid derivative, leverages the biphenyl core to orient its propionic acid side chain for effective inhibition of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.

Anticancer Therapeutics

The biphenyl scaffold has emerged as a valuable tool in the development of novel anticancer agents. Its ability to induce apoptosis and cell cycle arrest has been demonstrated in various cancer cell lines. For example, hydroxylated biphenyl compounds have shown potent activity against malignant melanoma cells. Furthermore, the biphenyl moiety is present in FDA-approved cancer drugs like Sonidegib and Tazemetostat.

Antifungal and Antimicrobial Agents

Derivatives of biphenyl have also exhibited significant antifungal and antibacterial properties. Biphenyl imidazole analogues, for instance, have demonstrated potent activity against various fungal pathogens, including Candida albicans. The introduction of fluorine and trifluoromethyl substituents on the biphenyl rings has been shown to enhance antibacterial efficacy.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various biphenyl derivatives against different biological targets.

Table 1: Anticancer Activity of Biphenyl Derivatives

| Compound Class | Cell Line | Bioactivity (IC50) | Reference |

| Hydroxylated Biphenyls | Melanoma | 1.7 - 2.0 µM | |

| Thiazolidine-2,4-dione-biphenyls | HeLa, PC3, MDA-MB-231, HepG2 | Moderate to good activity | |

| o-(Biphenyl-3-ylmethoxy)nitrophenyls | PD-1/PD-L1 Inhibition | 2.7 - 87.4 nM |

Table 2: Enzyme Inhibitory Activity of Biphenyl Derivatives

| Compound Class | Target Enzyme | Bioactivity (IC50) | Reference |

| Biphenyl/Bibenzyl Derivatives | Acetylcholinesterase (AChE) | 0.096 - 1.18 µM | |

| Biphenyl/Bibenzyl Derivatives | Butyrylcholinesterase (BuChE) | 0.74 - 9.11 µM | |

| Biphenyl Ether Derivatives | Aryl Sulfatase A & B | Significant Inhibition | |

| Biphenyl-benzamides | FtsZ | 0.008 - 0.063 µg/mL (MIC) |

Table 3: Antifungal Activity of Biphenyl Derivatives

| Compound Class | Fungal Strain | Bioactivity (MIC) | Reference |

| Biphenyl Imidazole Analogues | Candida albicans, Candida tropicalis | Excellent Activity |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel biphenyl-containing drug candidates.

Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyl derivatives due to its mild reaction conditions and tolerance of various functional groups.

General Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol).

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

The Ellman's method is a widely used protocol for measuring AChE activity and its inhibition.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test biphenyl compound at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase enzyme to the mixture and incubate for 15 minutes at 25 °C.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Measure the absorbance of the colored end-product at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. A parallel control experiment without the inhibitor should be performed.

Visualizing Complexity: Signaling Pathways and Workflows

Graphviz diagrams provide a clear and concise way to represent complex biological pathways and experimental workflows.

Boc-3-(4-Biphenylyl)-D-alanine CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-3-(4-Biphenylyl)-D-alanine, a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical identity, physical properties, and procurement details.

Core Compound Information

This compound , also known as N-Boc-3-(4-biphenylyl)-D-alanine or Boc-D-4-phenylphenylalanine, is a protected, non-proteinogenic amino acid. Its structure incorporates a biphenyl moiety, which is of significant interest in medicinal chemistry for its potential to engage in pi-stacking and hydrophobic interactions within biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures its stability and facilitates its use in peptide synthesis and other complex molecular constructions.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃NO₄ | [2][3][4] |

| Molecular Weight | 341.41 g/mol | [2][4] |

| Purity | ≥95% - ≥98% | [2][3] |

| IUPAC Name | 3-[1,1'-biphenyl]-4-yl-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [3] |

| Synonyms | Boc-D-4-Phenylphenylalanine, BOC-D-4,4'-biphenylalanine | [1][2] |

| MDL Number | MFCD00191185 | [2][4] |

| Boiling Point | 528.2±50.0 °C (Predicted) | |

| Density | 1.161±0.06 g/cm³ (Predicted) | |

| Flash Point | 257.8°C | |

| Vapor Pressure | 6.31E-11mmHg at 25°C | |

| Refractive Index | 1.562 |

Supplier Information

This compound is available from several chemical suppliers. Researchers should always verify the purity and specifications from the supplier's certificate of analysis.

-

ChemScene: Offers the compound with a purity of ≥98%.[2]

-

Benchchem: Provides high-purity N-Boc-3-(4-biphenylyl)-D-alanine for research purposes.[1]

-

Thermo Scientific Chemicals: Lists the compound with 95% purity.[3][4]

-

MedchemExpress

-

Fisher Scientific [4]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application (e.g., peptide synthesis, ligand development). Below is a generalized workflow for the use of this compound in a standard solid-phase peptide synthesis (SPPS) coupling reaction.

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Washing solvents (e.g., DMF, DCM)

-

Deprotection agent (e.g., TFA in DCM)

Methodology:

-

Resin Swelling: Swell the resin-bound peptide in the reaction solvent for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve this compound (3 eq.), the coupling agent (3 eq.), and the base (6 eq.) in the reaction solvent. Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

-

Washing: Filter the resin and wash thoroughly with the reaction solvent, followed by DCM.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 20-50%) for 30 minutes to remove the Boc protecting group from the newly added amino acid, preparing it for the next coupling step.

-

Washing: Wash the resin thoroughly with DCM and then the reaction solvent to neutralize and remove residual TFA.

Workflow and Pathway Diagrams

The following diagrams illustrate key processes relevant to the sourcing and application of research chemicals like this compound.

References

Expanding the Proteome: A Technical Guide to Non-Canonical Amino Acids in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20

The central dogma of molecular biology outlines the translation of a nucleic acid sequence into a protein, built from a standard set of 20 canonical amino acids (cAAs). While this canonical set provides the foundational diversity for natural proteins, the ability to incorporate non-canonical amino acids (ncAAs) with novel chemical functionalities has revolutionized protein engineering.[1][2] This technique, known as genetic code expansion, allows for the site-specific insertion of hundreds of unique amino acids, endowing proteins with new or enhanced properties.[3] These modifications are instrumental in developing next-generation therapeutics, probing biological mechanisms, and creating novel biomaterials.[2][4]

The power of ncAA incorporation lies in the introduction of functionalities not found in nature, such as bioorthogonal reactive groups (azides and alkynes), photocrosslinkers, fluorescent probes, and post-translational modifications.[5][6][7] This guide provides an in-depth overview of the core methodologies for ncAA incorporation, quantitative data on their efficiency, detailed experimental protocols, and their applications in drug discovery.

Core Methodologies for ncAA Incorporation

The site-specific incorporation of ncAAs into a growing polypeptide chain is primarily achieved by repurposing a codon, typically a stop codon, to encode the new amino acid.[1][8] This requires an orthogonal translation system (OTS), consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which functions independently of the host cell's endogenous translational machinery.[3][4]

Stop Codon Suppression

The most common method for ncAA incorporation is stop codon suppression, which utilizes the amber stop codon (UAG).[1][8] The UAG codon is the least frequently used stop codon in many organisms, minimizing the impact of its suppression on the native proteome.[8][9] The OTS for amber suppression consists of an engineered aaRS that specifically recognizes the desired ncAA and charges an orthogonal suppressor tRNA. This tRNA has an anticodon that recognizes the UAG codon, leading to the insertion of the ncAA at that specific site in the protein sequence.[3]

Sense Codon Reassignment

An alternative to stop codon suppression is the reassignment of a redundant sense codon.[1] Many amino acids are encoded by multiple codons; by replacing all instances of a specific sense codon in an organism's genome with a synonymous codon, that codon can be freed up to encode an ncAA.[1] This method can allow for the incorporation of multiple different ncAAs into a single protein.[1]

Frameshift Suppression

Frameshift suppression utilizes quadruplet or even quintuplet codons to encode ncAAs.[1] This method expands the genetic code without requiring extensive genomic modifications and can reduce cross-reactivity with the endogenous triplet codons.[1]

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems offer a powerful platform for ncAA incorporation.[10][11] These systems provide an open environment, allowing for precise control over the reaction components and eliminating concerns about cell viability or membrane transport of the ncAA.[10][11] CFPS is particularly advantageous for high-throughput screening and for incorporating ncAAs that may be toxic to living cells.[10]

Quantitative Analysis of ncAA Incorporation

The efficiency and fidelity of ncAA incorporation are critical parameters that can be influenced by the chosen method, the specific ncAA, the orthogonal translation system, and the host organism.[12][13] Reporter systems, such as those based on fluorescent proteins, are often used to quantify these parameters.[12][14]

| Method | Host Organism/System | Typical Protein Yield | Fidelity | Key Advantages | Key Limitations |

| Amber Suppression | E. coli, Yeast, Mammalian Cells | 0.1 - 10 mg/L | >95% | Widely applicable, high fidelity.[3] | Competition with release factor 1 (RF1) can lower yield.[3] |

| Sense Codon Reassignment | Genomically recoded E. coli | Variable, can be high. | High | Allows for multiple, distinct ncAAs in one protein.[1] | Requires extensive genome engineering.[1] |

| Frameshift Suppression | In vitro and in vivo | Lower than triplet suppression | Variable | Expands the number of available codons significantly.[1] | Can be less efficient than triplet suppression. |

| Cell-Free Protein Synthesis (CFPS) | E. coli extract, PURE system | Up to 1 mg/mL[15] | High, can be optimized.[16][17] | Fast, high-throughput, tolerates toxic ncAAs.[10][15] | Can be more expensive than in vivo methods.[11] |

Experimental Protocols

Protocol 1: Site-Specific ncAA Incorporation in E. coli via Amber Suppression

This protocol outlines the general steps for incorporating an ncAA at a specific site in a target protein expressed in E. coli.

1. Plasmid Preparation:

- Clone the gene of interest into an expression vector.

- Introduce an amber (TAG) codon at the desired site for ncAA incorporation using site-directed mutagenesis.

- Co-transform E. coli with the expression plasmid and a separate plasmid encoding the orthogonal aaRS/tRNA pair.

2. Cell Culture and Induction:

- Grow the transformed E. coli in a suitable medium (e.g., LB or minimal media) to mid-log phase (OD600 ≈ 0.6-0.8).

- Add the ncAA to the culture medium to a final concentration of 1-10 mM.

- Induce protein expression with an appropriate inducer (e.g., IPTG).

- Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification and Analysis:

- Harvest the cells by centrifugation.

- Lyse the cells using sonication or chemical methods.

- Purify the target protein using affinity chromatography (e.g., Ni-NTA if His-tagged).

- Analyze the purified protein by SDS-PAGE and Western blot to confirm expression of the full-length protein.

- Confirm ncAA incorporation using mass spectrometry.

Protocol 2: ncAA Incorporation using a Commercial E. coli Cell-Free System

This protocol provides a general workflow for using a commercial cell-free protein synthesis kit.

1. Reaction Setup:

- Thaw the cell-free extract, buffer, and amino acid solutions on ice.

- In a microcentrifuge tube, combine the cell-free extract, reaction buffer, and the plasmid DNA encoding the target protein with the amber codon.

- Add the solution containing the orthogonal aaRS and tRNA.

- Add the ncAA to the desired final concentration.

- Add a solution of the 19 canonical amino acids (excluding the one being replaced if using a residue-specific method).

2. Incubation:

- Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for 2-8 hours.

3. Analysis:

- Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize protein expression.

- The protein of interest can be purified directly from the reaction mixture if needed.

Visualizing the Workflows

The Orthogonal Translation System for Amber Suppression

Caption: Workflow of ncAA incorporation via amber suppression.

Experimental Workflow for ncAA Incorporation in E. coli

Caption: Experimental workflow for in vivo ncAA incorporation.

Applications in Drug Development

The ability to introduce novel chemical functionalities into proteins has significant implications for drug discovery and development.[4][18][]

-

Antibody-Drug Conjugates (ADCs): ncAAs provide a method for site-specific conjugation of cytotoxic drugs to antibodies, resulting in more homogeneous and potent ADCs with improved therapeutic windows.[11]

-

Peptide Therapeutics: The incorporation of ncAAs can enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based drugs.[20][21]

-

Enzyme Engineering: ncAAs can be used to create novel enzyme variants with altered substrate specificity, enhanced catalytic activity, or novel reaction mechanisms.[22][23]

-

Probing Protein-Protein Interactions: Photo-crosslinking ncAAs can be used to "trap" transient protein-protein interactions, aiding in the identification of new drug targets and the elucidation of signaling pathways.[6][8]

Probing a Signaling Pathway with a Photo-Crosslinking ncAA

Caption: Using a photo-crosslinking ncAA to identify interactions.

Conclusion and Future Outlook

The incorporation of non-canonical amino acids has matured from a niche technique to a powerful and versatile tool in protein engineering and drug development. Ongoing research is focused on developing more efficient and robust orthogonal translation systems, expanding the repertoire of ncAAs, and engineering organisms with recoded genomes to facilitate the incorporation of multiple, distinct ncAAs.[24] As these methods become more accessible and powerful, the application of ncAAs is poised to continue driving innovation in medicine, biotechnology, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]

- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 5. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 10. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]

- 11. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 16. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase [frontiersin.org]

- 24. Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Boc-3-(4-Biphenylyl)-D-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of Boc-3-(4-Biphenylyl)-D-alanine, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document compiles available data on its chemical and physical properties, alongside standardized experimental protocols for their determination.

Introduction